molecular formula C11H21NO9 B1682046 Tunicamine CAS No. 66054-53-3

Tunicamine

Cat. No.: B1682046
CAS No.: 66054-53-3
M. Wt: 311.29 g/mol
InChI Key: WYCVCBXIFGHWMA-JHYMKVEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tunicamine is a complex organic compound with the molecular formula C11H21NO9. This compound is characterized by the presence of multiple hydroxyl groups and an amino group, making it highly reactive and versatile in various chemical reactions. It is also known by its IUPAC name, 2-amino-2,6-dideoxyundecodialdose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tunicamine typically involves multi-step organic synthesis techniques. One common method includes the protection of hydroxyl groups followed by selective deprotection and functional group transformations. The reaction conditions often require the use of protecting groups such as acetals or silyl ethers to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yield and purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of microbial fermentation and subsequent chemical modification is also a viable approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tunicamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Tunicamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tunicamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing metabolic processes. Its multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high number of hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

66054-53-3

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-3,4,5,7,8,9,10-heptahydroxyundecanedial

InChI

InChI=1S/C11H21NO9/c12-4(2-13)8(18)9(19)5(15)1-6(16)10(20)11(21)7(17)3-14/h2-11,15-21H,1,12H2

InChI Key

WYCVCBXIFGHWMA-JHYMKVEASA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tunicamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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